molecular formula C22H14F6N2O2S B11143429 2-(thiophen-2-ylmethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

2-(thiophen-2-ylmethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

Cat. No.: B11143429
M. Wt: 484.4 g/mol
InChI Key: GBLJSEZOZDXTRI-UHFFFAOYSA-N
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Description

2-[(THIOPHEN-2-YL)METHYLIDENE]-N,N’-BIS[3-(TRIFLUOROMETHYL)PHENYL]PROPANEDIAMIDE is a complex organic compound that features a thiophene ring, a trifluoromethyl group, and a propanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(THIOPHEN-2-YL)METHYLIDENE]-N,N’-BIS[3-(TRIFLUOROMETHYL)PHENYL]PROPANEDIAMIDE typically involves the condensation of thiophene-2-carbaldehyde with N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the methylene bridge between the thiophene and the propanediamide moieties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(THIOPHEN-2-YL)METHYLIDENE]-N,N’-BIS[3-(TRIFLUOROMETHYL)PHENYL]PROPANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The methylene bridge can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethyl groups.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alkane derivatives.

    Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl groups.

Scientific Research Applications

2-[(THIOPHEN-2-YL)METHYLIDENE]-N,N’-BIS[3-(TRIFLUOROMETHYL)PHENYL]PROPANEDIAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-[(THIOPHEN-2-YL)METHYLIDENE]-N,N’-BIS[3-(TRIFLUOROMETHYL)PHENYL]PROPANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[(THIOPHEN-2-YL)METHYLIDENE]PROPANEDINITRILE: A simpler analog with a similar thiophene-methylene structure but lacking the trifluoromethyl and propanediamide groups.

    N,N’-BIS[3-(TRIFLUOROMETHYL)PHENYL]PROPANEDIAMIDE: A related compound without the thiophene ring.

Uniqueness

2-[(THIOPHEN-2-YL)METHYLIDENE]-N,N’-BIS[3-(TRIFLUOROMETHYL)PHENYL]PROPANEDIAMIDE is unique due to the combination of its thiophene ring, trifluoromethyl groups, and propanediamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H14F6N2O2S

Molecular Weight

484.4 g/mol

IUPAC Name

2-(thiophen-2-ylmethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

InChI

InChI=1S/C22H14F6N2O2S/c23-21(24,25)13-4-1-6-15(10-13)29-19(31)18(12-17-8-3-9-33-17)20(32)30-16-7-2-5-14(11-16)22(26,27)28/h1-12H,(H,29,31)(H,30,32)

InChI Key

GBLJSEZOZDXTRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=CC2=CC=CS2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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